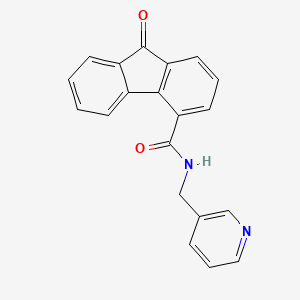

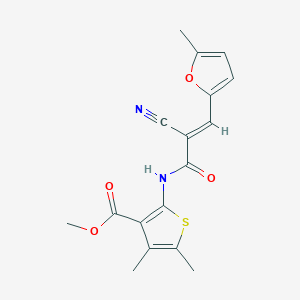

![molecular formula C11H12N6O B2907425 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide CAS No. 338405-17-7](/img/structure/B2907425.png)

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated as promising anticancer agents . They have shown potent inhibitory activities against various human cancer cell lines .

Synthesis Analysis

The synthesis of these 1,2,4-triazole derivatives involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .Molecular Structure Analysis

The molecular structure of these derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve various steps . The exact details of these reactions are beyond the scope of this analysis.Physical And Chemical Properties Analysis

These compounds are characterized by their physical and chemical properties. For example, they are white crystals with a melting point range of 208–270 °C . The 1H NMR spectrum shows various peaks corresponding to different hydrogen atoms in the molecule .Mechanism of Action

Target of Action

The primary targets of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound has been designed as an inhibitor of SL biosynthesis . It has also shown promising activity against cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the biosynthesis of SL . This results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

The compound’s molecular weight (21118 g/mol) and solid physical form suggest that it may have good bioavailability .

Result of Action

The compound’s action results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Action Environment

The compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .

Future Directions

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This opens up new possibilities for future research in this area. Further investigation and development of these compounds could lead to more effective treatments for cancer .

properties

IUPAC Name |

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOSQNMLHWWKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

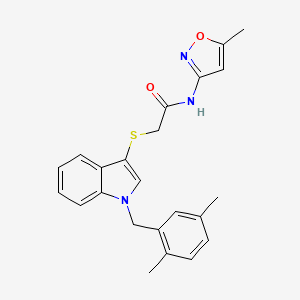

![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)

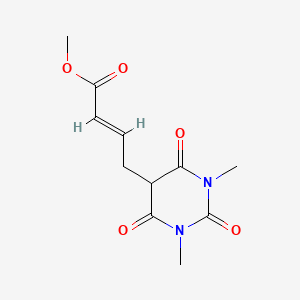

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)

![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2907358.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)

![4-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2907361.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)

![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)